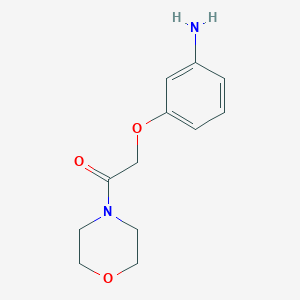![molecular formula C12H6F3N3O2S B1332470 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 310451-84-4](/img/structure/B1332470.png)
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fluorinated pyrazolopyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their biological relevance and have been the subject of various synthetic studies due to their potential pharmaceutical applications. These compounds are analogues of purine and exhibit properties that make them interesting as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3-aminopyrazoles with fluorinated alkynes or other suitable precursors. An efficient two-step synthesis route has been reported, starting with the one-pot synthesis of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5
Scientific Research Applications
Synthesis and Biological Activity
- Researchers synthesized a compound structurally similar to 5-(2-Thienyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid and evaluated its inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).
Synthetic Methodology
- An efficient synthesis method for various disubstituted 7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidines was reported, showcasing the versatility in preparing compounds with modifications at specific positions (Badr Jismy et al., 2020).
Antimicrobial Activity
- A study focused on synthesizing novel Pyrazolo[1,5-a]Pyrimidines and evaluating their antimicrobial activity, including RNA polymerase inhibitory activity, demonstrating significant biological applications (Amira E. M. Abdallah & G. Elgemeie, 2022).
Regioselective Synthesis
- Research on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides provided insights into the adaptability of the pyrazolo[1,5-a]pyrimidine structure for various substitutions (Miha Drev et al., 2014).
Novel Synthesis Methods
- A novel synthesis approach for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines was introduced, emphasizing the biological interest in these fluorinated compounds (Badr Jismy et al., 2018).
Fusion with Other Heterocyclic Systems
- A study explored the fusion of pyrazolo[1,5-a]pyrimidines with other heterocyclic systems, such as pyridines, demonstrating the compound's versatility in creating diverse chemical libraries (D. Volochnyuk et al., 2010).
Microwave-Assisted Synthesis
- A microwave-assisted synthesis method was developed for heterocycles incorporating the trifluoromethyl moiety, relevant to the synthesis of 5-(2-Thienyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid and its analogs (M. Shaaban, 2008).
Green Synthesis and Antimicrobial Activity
- A study outlined an environmentally friendly synthesis method for thienyl pyrazolo[1,5-a]pyrimidines, highlighting their promising antimicrobial activity (S. Konda et al., 2022).
Angiotensin II Receptor Antagonism
- Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as angiotensin II receptor antagonists, a significant area in cardiovascular drug research (T. Shiota et al., 1999).
Optical Properties
- The optical properties of a series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines were investigated, revealing important photophysical characteristics (Felipe S. Stefanello et al., 2022).
Future Directions
The compound and its derivatives have potential therapeutic applications as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . These promising results allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJQAACCPRZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973964 |
Source


|
| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
310451-84-4, 5841-98-5 |
Source


|
| Record name | 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310451-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)
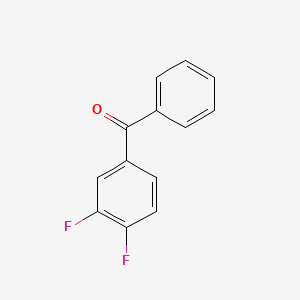
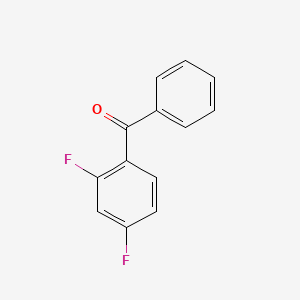
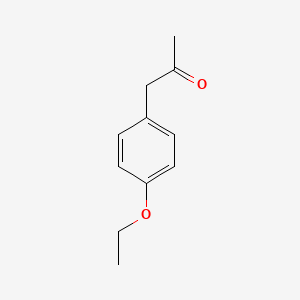
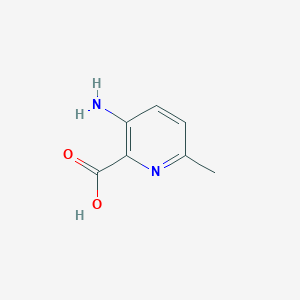
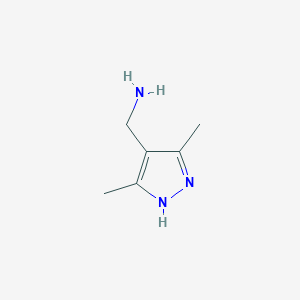
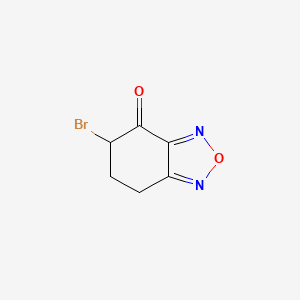
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
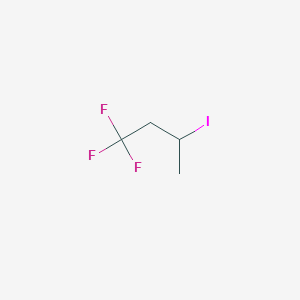
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
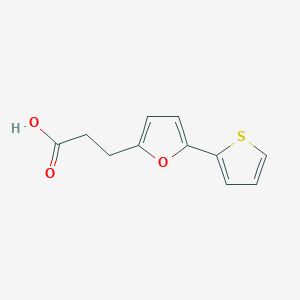
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)
